molecular formula C11H15NO B8641466 1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline CAS No. 112646-50-1

1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8641466
CAS RN: 112646-50-1
M. Wt: 177.24 g/mol
InChI Key: HURVBRBMKIIXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline” is a derivative of tetrahydroquinoline, a class of compounds that are widely present in plants and various food products . They are also found in the brain of humans, primates, and rodents . Tetrahydroquinolines have been targeted by many research groups due to their abundance in natural products and notable biological activity .


Synthesis Analysis

The synthesis of tetrahydroquinolines often involves a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of “1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline” is similar to that of 8-Methyl-1,2,3,4-tetrahydroquinoline . The molecular formula is C10H13N and the molecular weight is 147.22 g/mol .


Chemical Reactions Analysis

Tetrahydroquinolines are useful reagents for template-directed meta-C-H activation . This suggests that “1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline” could be used in similar chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline” are similar to those of 8-Methyl-1,2,3,4-tetrahydroquinoline. It has a molecular weight of 147.22 g/mol . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .

Mechanism of Action

While the specific mechanism of action for “1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline” is not available, its parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been studied extensively. 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been noted .

Safety and Hazards

The safety and hazards of “1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline” are likely similar to those of 8-Methyl-1,2,3,4-tetrahydroquinoline. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

Future Directions

The future directions for “1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline” could involve further exploration of its potential as a neuroprotectant, similar to 1MeTIQ . Additionally, its use as a reagent for template-directed meta-C-H activation could be further explored .

properties

CAS RN

112646-50-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-8-yl)methanol

InChI

InChI=1S/C11H15NO/c1-12-7-3-6-9-4-2-5-10(8-13)11(9)12/h2,4-5,13H,3,6-8H2,1H3

InChI Key

HURVBRBMKIIXNY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline (8.03 g) and sodium hydride (60% in oil) (1.97 g) was added tetrahydrofuran (100 ml) under ice-cooling and argon atmosphere, and the mixture was stirred for 2 hours at 70° to 75° C. At -70° C., n-butyllithium (20 ml) was added to the reaction mixture by use of a syringe, and 30 minutes after addition, a solution of methyl iodide (6.98 g) in tetrahydrofuran (30 ml) was added thereto, and the mixture was stirred for 20 hours at room temperature. After distilling off tetrahydrofuran, the resulting residue was extracted with chloroform, and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the resulting residue was purified by silica gel column chromatography [eluent: n-hexane-ethyl acetate (4:1)]to give 1-methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline (5.00 g).
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.98 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.